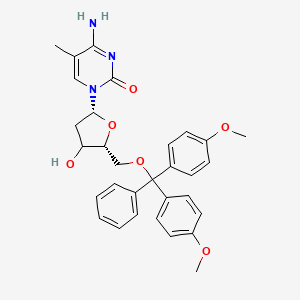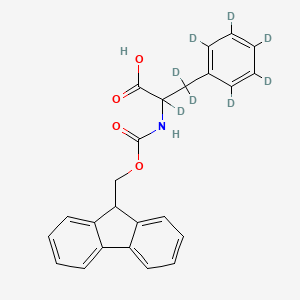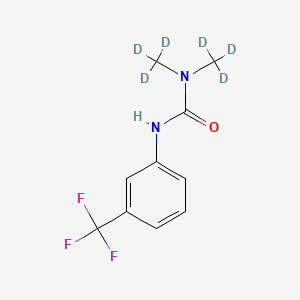
Fluometuron-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluometuron-d6 is a deuterium-labeled analog of fluometuron, a widely used herbicide. The compound is primarily utilized in scientific research to study the behavior and metabolism of fluometuron in various environments. The deuterium labeling allows for precise tracking and quantification in experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluometuron-d6 is synthesized by incorporating deuterium into the molecular structure of fluometuron. The process typically involves the deuteration of 4-nitrobenzaldehyde, followed by subsequent reactions to form the final compound . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and techniques is essential to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions
Fluometuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction may yield deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
Fluometuron-d6 has a wide range of scientific research applications, including:
Mecanismo De Acción
Fluometuron-d6 exerts its effects by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparación Con Compuestos Similares
Fluometuron-d6 is part of the phenylurea herbicide family, which includes other compounds such as diuron, linuron, and monuron . Compared to these compounds, this compound offers unique advantages in research due to its deuterium labeling, which allows for more accurate tracking and quantification in studies . The structural similarities among these compounds enable cross-reactivity in certain assays, but the deuterium labeling provides a distinct marker for this compound .
List of Similar Compounds
- Diuron
- Linuron
- Monuron
- Chlorotoluron
- Isoproturon
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |
Clave InChI |
RZILCCPWPBTYDO-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
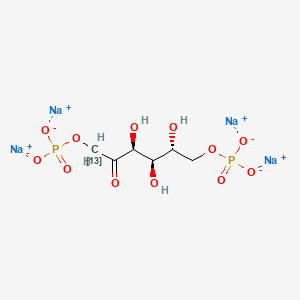
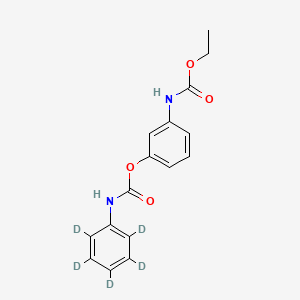
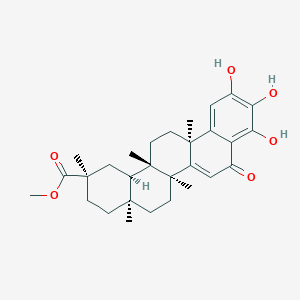
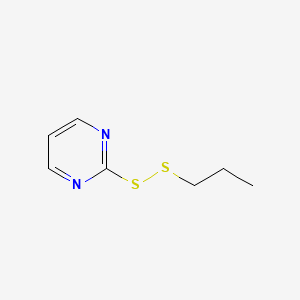
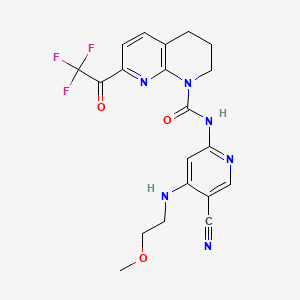
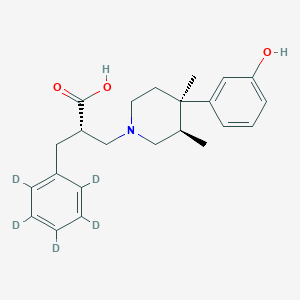
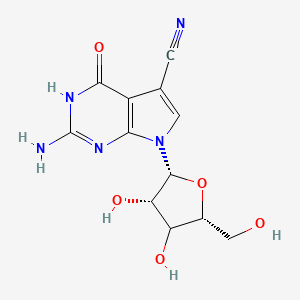
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
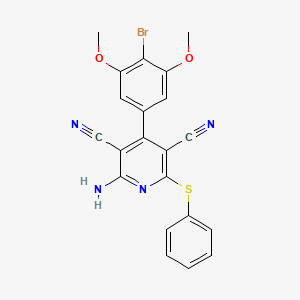
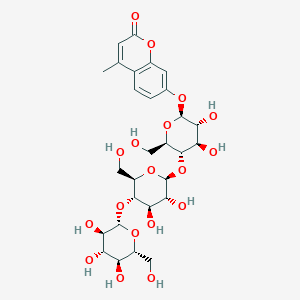
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
